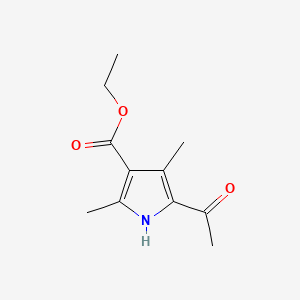

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-5-15-11(14)9-6(2)10(8(4)13)12-7(9)3/h12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNAULQFSXEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212484 | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-22-3 | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6314-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6314-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Pyrrole

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that serves as a highly versatile and valuable intermediate.[1] Its substituted pyrrole core, adorned with strategically placed functional groups—an acetyl moiety and an ethyl ester—makes it a powerful scaffold for building molecular complexity.[1] For drug development professionals, pyrrole-based structures are of immense interest due to their prevalence in biologically active natural products and pharmaceuticals.[2][3] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its critical applications, offering the field-proven insights necessary for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible science. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 6314-22-3[1][4][5]

The key properties of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are summarized below. These values are critical for planning reactions, purification procedures, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][5] |

| Molecular Weight | 209.24 g/mol | [4][5] |

| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | [5] |

| Appearance | Pale-gray or tan solid | [6][7] |

| Boiling Point | 379.6°C at 760 mmHg | [1] |

| Topological Polar Surface Area | 59.2 Ų | [5] |

| XLogP3 | 1.7 | [5] |

| Solubility | Soluble in common organic solvents like ethyl acetate and methanol.[1][3] | [1][3] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C.[1] | [1] |

Synthesis Protocol: The Hantzsch Pyrrole Synthesis

The construction of the polysubstituted pyrrole ring is efficiently achieved via the Hantzsch pyrrole synthesis.[2][8] This classical multicomponent reaction offers a reliable and general pathway to this class of heterocycles. The synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2]

Step-by-Step Methodology

This protocol describes the synthesis of the target compound from ethyl acetoacetate, 3-chloro-2,4-pentanedione, and ammonia.

-

Enamine Formation: Ethyl acetoacetate is reacted with aqueous ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the keto-carbonyl of the ethyl acetoacetate. This is followed by dehydration to form the key enamine intermediate, ethyl 3-aminobut-2-enoate.

-

Expert Insight: The formation of the enamine is a critical equilibrium step. Using a sufficient concentration of ammonia drives the reaction forward. This step transforms the electrophilic carbonyl carbon into a nucleophilic enamine, which is essential for the subsequent C-C bond formation.

-

-

Nucleophilic Attack and C-C Bond Formation: The enamine intermediate then reacts with an α-haloketone, in this case, 3-chloro-2,4-pentanedione. The α-carbon of the enamine attacks the carbonyl carbon of the α-haloketone.

-

Expert Insight: An alternative mechanistic pathway involves the enamine attacking the α-carbon of the haloketone in an Sₙ2-type reaction.[2] However, both pathways converge towards the same cyclization precursor. The choice of a non-protic solvent can be advantageous here to avoid solvating the enamine and reducing its nucleophilicity.

-

-

Cyclization and Dehydration: The intermediate formed in the previous step undergoes an intramolecular condensation. The amino group attacks the remaining carbonyl group, leading to the formation of a five-membered dihydropyrrole ring after the elimination of a water molecule.

-

Aromatization: The final step is the elimination of HCl and subsequent tautomerization to yield the stable, aromatic pyrrole ring. This step is often spontaneous or can be facilitated by gentle heating.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a solid.[7]

Synthesis Workflow Diagram

Caption: Synthetic logic from the pyrrole intermediate to Sunitinib.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

-

Hazard Statements: The compound may be harmful if swallowed, in contact with skin, or if inhaled. [1]It is also known to cause skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, storage at -20°C is recommended. [1]

Conclusion

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity, accessible through robust synthetic methods like the Hantzsch synthesis, make it an indispensable building block. Its demonstrated role in the synthesis of life-saving therapeutics like Sunitinib underscores its significance. For researchers and drug developers, a thorough understanding of this intermediate's properties and potential is key to unlocking the next generation of complex molecular architectures and targeted therapies.

References

- Kuujia. (n.d.). 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate).

- CookeChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, 96%, 6314-22-3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22769, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.

- Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65039, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

- ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

- ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16947, Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate.

- PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3).

- YouTube. (2020, January 13). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis.

- BOC Sciences. (2025, October 18). The Chemistry of Innovation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- BOC Sciences. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142205, 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester.

Sources

- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , 96% , 6314-22-3 - CookeChem [cookechem.com]

- 5. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its distinct structural arrangement, featuring both acetyl and ethyl carboxylate moieties, makes it a versatile building block for the construction of more complex heterocyclic systems and pharmacologically active molecules[1][2]. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound. It is intended to serve as a practical resource for laboratory professionals, offering detailed data, experimental protocols for characterization, and critical safety information to facilitate its effective and safe utilization in research and development.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of chemical research. The following identifiers and structural representations define ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

IUPAC Name: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[3]

-

CAS Number: 6314-22-3[3]

-

InChIKey: ZCNAULQFSXEJTD-UHFFFAOYSA-N[3]

-

Canonical SMILES: CCOC(=O)C1=C(NC(=C1C)C(=O)C)C[3]

Figure 1: 2D molecular structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, influencing everything from solvent selection for reactions and purification to its formulation into final products.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Assumed from typical pyrrole derivatives |

| Boiling Point | 379.6 °C at 760 mmHg | [1] |

| Density | 1.123 g/cm³ | [1] |

| Flash Point | 183.4 °C | [1] |

| Refractive Index | 1.521 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.01 | [1] |

Solubility Profile

The solubility of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is governed by its molecular structure, which contains both polar and non-polar regions.

-

Expert Insight: The presence of the ester and acetyl functional groups, along with the N-H bond of the pyrrole ring, imparts significant polarity and the capacity for hydrogen bonding[2]. Consequently, the compound exhibits good solubility in common polar organic solvents such as ethyl acetate, methanol, ethanol, and acetone[1][2].

-

Its solubility in non-polar solvents like hexanes is expected to be limited.

-

The compound is generally insoluble in water, a characteristic underscored by its positive LogP value of 2.01, which indicates a preference for lipophilic environments over aqueous ones[1].

Stability and Storage

Under standard laboratory conditions, the compound is stable[1]. However, for long-term preservation of its integrity, specific storage conditions are recommended.

-

Short-term storage (1-2 weeks): -4 °C

-

Long-term storage (1-2 years): -20 °C[1]

Causality: Storing at low temperatures minimizes the potential for degradation from environmental factors such as light, air, and residual moisture, ensuring the compound's purity for future experiments.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a non-destructive method to confirm the molecular structure and assess the purity of a sample. The key expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment: a quartet and a triplet for the ethyl ester protons, three sharp singlets for the two ring-attached methyl groups and the acetyl methyl group, and a broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display eleven unique signals, including characteristic downfield shifts for the carbonyl carbons of the ester and acetyl groups. PubChem confirms the availability of ¹³C NMR spectral data for this compound[3].

Mass Spectrometry

Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Monoisotopic Mass: 209.1052 Da[5].

-

Advanced Data: Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts, such as 145.6 Ų for the [M+H]⁺ adduct[5]. This data is valuable for identification in complex mixtures via ion mobility-mass spectrometry.

Experimental Methodologies

The trustworthiness of experimental data relies on robust and validated protocols. This section details the standard workflows for the synthesis and characterization of the title compound.

Figure 2: General experimental workflow for the synthesis and quality control of the target compound.

Representative Synthesis Protocol

The Hantzsch pyrrole synthesis is a classic and reliable method for constructing pyrrole rings. A plausible protocol for synthesizing the title compound involves the reaction of an α-halo ketone with a β-ketoester and an ammonia source.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate and 3-chloro-2,4-pentanedione in a suitable solvent like ethanol.

-

Addition of Ammonia: Slowly add an aqueous solution of ammonium acetate to the mixture. The ammonium acetate serves as the nitrogen source for the pyrrole ring.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Self-Validation: The success of the synthesis and purification is validated by the characterization steps. A sharp, defined melting point range and clean NMR/MS spectra confirm the identity and high purity of the final product.

Melting Point Determination

-

Place a small, finely powdered sample of the dried compound into a capillary tube.

-

Insert the tube into a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that require appropriate handling measures.

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[1].

-

Conclusion

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a valuable synthetic intermediate with well-defined physical properties. Its solubility in polar organic solvents, thermal stability, and distinct spectroscopic signatures make it a tractable compound for laboratory use. A thorough understanding of its properties, coupled with robust experimental and safety protocols as detailed in this guide, is essential for its successful application in the synthesis of novel chemical entities for pharmaceutical and materials science research.

References

-

PubChem. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). Kuujia.com. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]

Sources

- 1. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , 96% , 6314-22-3 - CookeChem [cookechem.com]

- 5. PubChemLite - Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3) [pubchemlite.lcsb.uni.lu]

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Pyrroles

Pyrrole scaffolds are fundamental building blocks in a multitude of biologically active compounds, from natural products like heme to synthetic pharmaceuticals.[1] Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C₁₁H₁₅NO₃) is a representative of this class, featuring multiple functional groups that contribute to its chemical reactivity and potential for biological interaction. The structural elucidation of such molecules is a critical step in drug discovery, synthesis verification, and metabolite identification. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through the precise measurement of mass-to-charge ratios and the analysis of fragmentation patterns.[2]

This guide provides a detailed examination of the mass spectrometric behavior of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. We will explore the influence of different ionization techniques, delve into the mechanistic details of its fragmentation pathways, and present robust experimental protocols for its analysis. The insights herein are designed to equip researchers with the expertise to confidently identify and characterize this and structurally related compounds.

Core Molecular Properties

A foundational understanding begins with the molecule's intrinsic properties. These data are essential for instrument setup and spectral interpretation.

| Property | Value | Source |

| IUPAC Name | ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | PubChem[3] |

| Molecular Formula | C₁₁H₁₅NO₃ | PubChem[3] |

| Molar Mass | 209.24 g/mol | PubChem[3] |

| Monoisotopic Mass | 209.10519334 Da | PubChem[3] |

| CAS Number | 6309-35-9 | - |

| InChIKey | ZCNAULQFSXEJTD-UHFFFAOYSA-N | PubChem[3] |

Ionization Techniques: Tailoring the Approach to the Analyte

The choice of ionization method is a critical decision that dictates the nature of the resulting mass spectrum. The structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate makes it amenable to several techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common and informative.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[4] This process creates a complex but highly reproducible fragmentation pattern that serves as a molecular "fingerprint," ideal for structural elucidation and library matching via Gas Chromatography-Mass Spectrometry (GC-MS). The extensive fragmentation provides deep structural insight but may sometimes result in a weak or absent molecular ion peak.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a liquid phase.[1][4] It imparts minimal excess energy to the analyte, typically resulting in an abundant ion corresponding to the protonated molecule, [M+H]⁺. This makes ESI the method of choice for determining molecular weight and for coupling with Liquid Chromatography (LC-MS). Subsequent fragmentation for structural analysis is achieved in a controlled manner using tandem mass spectrometry (MS/MS).[2]

Mechanistic Insight: Decoding the Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragment ions, which reveal the molecule's underlying structure. The fragmentation of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is logically driven by the relative stabilities of the resulting ions and neutral losses, with the pyrrole ring, acetyl, and ethyl carboxylate groups all playing distinct roles.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation cascade begins from the molecular ion (M⁺•) at m/z 209. The primary cleavage events are dictated by the functional groups:

-

α-Cleavage at the Acetyl Group: The most facile cleavage is often the loss of a methyl radical from the acetyl group, a classic α-cleavage next to a carbonyl, to form a stable acylium ion at m/z 194 .

-

Cleavage of the Ester Group: The ethyl ester provides two characteristic fragmentation routes:

-

Loss of an ethoxy radical (•OCH₂CH₃) to yield an acylium ion at m/z 164 .

-

Loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 180 .

-

-

McLafferty Rearrangement: A rearrangement reaction involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄), results in a radical cation at m/z 181 .

Caption: Proposed EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the analysis begins with the isolation of the protonated molecule, [M+H]⁺, at m/z 210. Collision-Induced Dissociation (CID) then produces fragment ions through predictable neutral losses.

-

Loss of Ethanol: The most prominent fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C₂H₅OH), leading to a highly stable acylium ion at m/z 164 .

-

Loss of Ethylene: A competing rearrangement pathway involves the loss of a neutral ethylene molecule (C₂H₄) to produce the protonated carboxylic acid at m/z 182 .

-

Loss of Water: Dehydration of the protonated molecule can lead to the loss of H₂O, resulting in an ion at m/z 192 .

-

Loss of Ketene: The acetyl group can facilitate the loss of ketene (CH₂CO) from the protonated precursor, yielding an ion at m/z 168 .

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Summary of Predicted Fragments

The following table summarizes the key expected ions, which serve as diagnostic markers for the identification of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| EI | 209 (M⁺•) | 194 | •CH₃ |

| 181 | C₂H₄ | ||

| 180 | •C₂H₅ | ||

| 164 | •OC₂H₅ | ||

| ESI (+) | 210 ([M+H]⁺) | 192 | H₂O |

| 182 | C₂H₄ | ||

| 168 | CH₂CO | ||

| 164 | C₂H₅OH |

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided. They incorporate self-validating checks, such as monitoring for known adducts and ensuring chromatographic peak symmetry.

Protocol 1: GC-MS for Volatile Analysis

This protocol is optimized for the analysis of the pure compound, assessing its identity and purity.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Self-Validation: Prepare a solvent blank and a known standard to run alongside the sample to confirm the absence of contamination and verify retention time.

-

-

GC-MS Instrumentation and Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.[4]

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.[4]

-

Scan Range: m/z 40-450.

-

Protocol 2: LC-MS/MS for Complex Matrices

This protocol is designed for quantifying the analyte in complex biological or reaction mixtures, prioritizing sensitivity and specificity.

-

Sample Preparation:

-

Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 µg/mL.[4]

-

For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at >12,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Self-Validation: Spike a control matrix with a known concentration of the analyte to calculate recovery and assess matrix effects.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500 °C.

-

Curtain Gas: 35 psi.

-

MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ion: m/z 210 . Product ions: m/z 164 (quantifier) and m/z 182 (qualifier). Optimize collision energy for each transition.

-

Conclusion

The mass spectrometric analysis of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a robust and highly informative process. By selecting the appropriate ionization technique—EI for detailed structural fingerprinting and ESI for sensitive quantification and molecular weight determination—researchers can gain comprehensive insights into the molecule's identity, purity, and structure. The fragmentation pathways detailed in this guide, rooted in the fundamental principles of ion chemistry, provide a logical framework for interpreting the resulting spectra. The provided protocols offer a validated starting point for method development, empowering scientists in their pursuit of novel therapeutics and chemical entities.

References

-

Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

-

PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, R., Yuan, J., Chen, B., Li, L., & Zheng, F. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2355–2364. [Link]

-

PubChemLite. (n.d.). Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]

-

Zhao, Y. L., Cai, Y., & Shi, Y. P. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Danell, A. S., & Vais, V. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of The American Society for Mass Spectrometry, 24(7), 1049–1056. [Link]

Sources

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a compound is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation development. This guide provides a comprehensive framework for understanding and determining the solubility profile of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical guide, empowering researchers to establish its solubility characteristics through predictive analysis and validated experimental protocols. We will delve into the predicted physicochemical properties, detail authoritative methods for solubility determination, and discuss the key factors that influence the solubility of this pyrrole derivative.

Introduction: The Significance of Solubility

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The utility of such compounds in drug development is fundamentally linked to their physicochemical properties, with aqueous solubility being a primary gatekeeper for oral bioavailability.[3] A compound's ability to dissolve in the gastrointestinal tract is often the rate-limiting step for its absorption into the bloodstream.[3][4] Therefore, a thorough understanding of the solubility profile is an indispensable component of the pre-formulation and lead optimization stages of drug discovery.[5][6]

This guide will provide a robust methodology for characterizing the solubility of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, from in silico predictions to definitive experimental determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of a compound dictates its inherent physicochemical properties, which in turn govern its solubility.[6]

Molecular Structure:

-

IUPAC Name: ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate[7]

-

Molecular Weight: 209.24 g/mol [7]

Predicted Properties:

| Property | Predicted Value | Significance for Solubility |

| LogP | 1.7 - 2.01 | This positive LogP value suggests the compound is more lipophilic than hydrophilic, indicating a preference for non-polar environments and likely low intrinsic aqueous solubility.[7][8] |

| Polar Surface Area (PSA) | 59.2 Ų | The PSA is a measure of the surface area of a molecule that arises from polar atoms. A moderate PSA like this contributes to interactions with polar solvents. |

| pKa | (Not available) | The pKa of the pyrrole N-H is crucial. Pyrrole itself is a very weak acid (pKa ~17), but substituents can alter this. The electron-withdrawing acetyl and carboxylate groups would be expected to increase the acidity (lower the pKa) of the N-H proton, making it potentially ionizable at high pH. |

Based on these predicted properties, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is anticipated to be a compound with low to moderate aqueous solubility. Its lipophilic nature (indicated by LogP) suggests it will be more soluble in common organic solvents.[8]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]

An In-Depth Technical Guide to the Chemical Stability of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. While this compound is generally stable under standard handling and storage conditions, its intrinsic reactivity as a substituted pyrrole warrants a thorough understanding of its potential degradation pathways. This guide elucidates the predicted chemical liabilities of the molecule, including its susceptibility to hydrolysis, oxidation, and photolytic degradation, based on the electronic properties of its functional groups and the inherent reactivity of the pyrrole ring. Furthermore, we present a detailed framework for conducting forced degradation studies to systematically evaluate its stability profile, identify potential degradants, and establish a foundation for the development of a stability-indicating analytical method. This information is critical for ensuring the quality, purity, and consistency of this intermediate in the context of pharmaceutical development and manufacturing.

Introduction: The Pivotal Role of a Sunitinib Intermediate

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Figure 1) is a highly substituted pyrrole derivative that serves as a crucial building block in the synthesis of Sunitinib, an oral medication used for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The chemical integrity of this intermediate is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), potentially introducing impurities that could affect its safety and efficacy.

This guide is designed to provide researchers and drug development professionals with a deep understanding of the chemical stability of this important molecule. We will explore its inherent structural features that influence stability, predict its degradation pathways under various stress conditions, and provide a robust experimental framework for its stability assessment.

Figure 1: Chemical Structure of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Caption: Structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Predicted Chemical Stability Profile

The stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is governed by the interplay of the aromatic, electron-rich pyrrole ring and its various substituents. The presence of two electron-withdrawing groups, the acetyl group at the 5-position and the ethyl carboxylate group at the 3-position, is expected to decrease the electron density of the pyrrole ring, thereby influencing its susceptibility to oxidative and electrophilic degradation.

Hydrolytic Stability

The ethyl ester functionality at the 3-position is a primary site for potential hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (Degradant A).

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester can undergo saponification, a typically irreversible process that yields the carboxylate salt.

The rate of hydrolysis is expected to be temperature-dependent. Studies on related pyrrole-dicarboxylates have demonstrated that selective hydrolysis of ester groups can be achieved under both acidic and alkaline conditions.

Oxidative Stability

Pyrrole and its derivatives are known to be susceptible to oxidation due to the electron-rich nature of the heterocyclic ring. While the electron-withdrawing substituents on the target molecule reduce this susceptibility to some extent, oxidation remains a significant potential degradation pathway. Common laboratory oxidants like hydrogen peroxide can lead to a variety of degradation products. Potential oxidation products could include N-oxides, hydroxylation of the pyrrole ring, or even ring-opening products. The presence of two methyl groups on the ring may also be susceptible to oxidation.

Photostability

Many pyrrole-containing compounds exhibit photosensitivity. The absorption of UV or visible light can promote the molecule to an excited state, leading to various photochemical reactions, including photo-oxidation and photopolymerization. Given that Sunitinib, the final product, is known to be photosensitive, it is highly probable that its pyrrole intermediate also exhibits some degree of photolability. Photodegradation can be a complex process, potentially leading to a multitude of degradation products, including colored polymeric materials.

Thermal Stability

Supplier data suggests that the compound should be stored at refrigerated or frozen temperatures for long-term stability, implying that it may be susceptible to thermal degradation at elevated temperatures.[1] Thermal stress can accelerate hydrolytic and oxidative degradation pathways. In the solid state, high temperatures could potentially lead to decarboxylation or other decomposition reactions, although the boiling point is high (379.6°C at 760 mmHg).[1]

Proposed Forced Degradation Study

A forced degradation study is essential to systematically investigate the stability of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and to identify its potential degradation products. This information is crucial for the development and validation of a stability-indicating analytical method.

Objective

To identify the degradation pathways of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating HPLC method.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Detailed Protocols

3.3.1. Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed. A C18 column is a suitable starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient mode to ensure separation of the parent compound from its degradation products. The method should be optimized for peak shape, resolution, and analysis time.

3.3.2. Stress Conditions

The following are recommended starting conditions for the forced degradation studies. The extent of degradation should be targeted to be in the range of 5-20%.

| Stress Condition | Proposed Conditions | Sampling Time Points |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature | 0, 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours |

| Thermal (Solid) | 80°C in a calibrated oven | 1, 3, 7 days |

| Thermal (Solution) | 80°C in a suitable solvent | 0, 4, 8, 24, 48 hours |

| Photostability | ICH Q1B option 1 or 2 | Concurrently with solid-state thermal |

3.3.3. Sample Preparation and Analysis

For each stress condition, a solution of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate at a known concentration (e.g., 1 mg/mL) should be prepared. At each time point, an aliquot of the stressed sample should be withdrawn, neutralized if necessary (for acid and base hydrolysis samples), and diluted to a suitable concentration for HPLC analysis. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) analysis should be performed on the stressed samples. This will provide mass-to-charge ratio (m/z) and fragmentation data, which are crucial for structure elucidation.

Predicted Degradation Pathways and Products

Based on the chemical structure and the known reactivity of pyrroles, the following degradation pathways are predicted:

Caption: Predicted degradation pathways for the target compound.

Table 1: Predicted Degradation Products and their Characterization

| Degradant ID | Predicted Structure | Degradation Pathway | Analytical Characterization |

| Degradant A | 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Hydrolysis | LC-MS: [M-H]⁻ ion corresponding to the loss of the ethyl group. |

| Degradant B | N-oxide derivative | Oxidation | LC-MS: [M+H]⁺ ion corresponding to the addition of an oxygen atom. |

| Degradant C | Hydroxylated pyrrole derivative | Oxidation | LC-MS: [M+H]⁺ ion corresponding to the addition of an oxygen atom. |

Recommendations for Handling and Storage

To ensure the long-term stability and integrity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the following handling and storage procedures are recommended:

-

Storage: Store in a well-sealed container in a freezer at -20°C for long-term storage.[1] For short-term use, refrigeration at 2-8°C is acceptable.

-

Protection from Light: The compound should be protected from light to prevent photolytic degradation. Use amber vials or store in the dark.

-

Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.

-

pH Control: Avoid exposure to strong acids and bases, as these can catalyze the hydrolysis of the ester group.

Conclusion

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of Sunitinib, is a molecule with a predictable yet manageable stability profile. Its primary liabilities are hydrolysis of the ethyl ester, oxidation of the pyrrole ring, and potential photodecomposition. A systematic forced degradation study, as outlined in this guide, is essential for a comprehensive understanding of its degradation pathways and for the development of a robust, stability-indicating analytical method. By implementing appropriate handling and storage procedures, the chemical integrity of this vital pharmaceutical intermediate can be maintained, ensuring the quality and consistency of the final drug product.

References

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3- CARBOXYLIC ACID USED IN PREPARATION OF SUNITINIB. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). (n.d.). Kuujia. Retrieved January 22, 2026, from [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Forced Degradation Studies. (2016). MedCrave. Retrieved January 22, 2026, from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 22, 2026, from [Link]

-

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. (2012). PubMed. Retrieved January 22, 2026, from [Link]

-

Sunitinib Intermediates. (n.d.). Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. Retrieved January 22, 2026, from [Link]

-

(E)-Sunitinib | 1691223-83-2. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]

-

Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

-

2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Separation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. Retrieved January 22, 2026, from [Link]

-

1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved January 22, 2026, from [Link]

-

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

High-Speed Sensitive Analysis of Sunitinib and Related Metabolites Through UPLC-MS/MS. (2023). LCGC International. Retrieved January 22, 2026, from [Link]

-

Overall Review on Analytical Method Development and Validation of Sunitinib. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) Oxidation properties of β-substituted pyrroles. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Sunitinib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 22, 2026, from [Link]

-

High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Oxidation of pyrroles to pyrrol-2-ones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products. (2009). PubMed. Retrieved January 22, 2026, from [Link]

-

The Oxidation of Pyrrole. (2016). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Two-step electrochemically driven synthesis of sunitinib. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Stability of Sunitinib in Oral Suspension. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A phase I study evaluating administration of oral SU11248 (sunitinib malate) using a loading and maintenance dose on a 2/1 schedule in patients (pts) with advanced solid tumors. (2006). AACR Journals. Retrieved January 22, 2026, from [Link]

-

Assessment report - Sunitinib Accord. (2020). European Medicines Agency. Retrieved January 22, 2026, from [Link]

-

Stability of sunitinib in oral suspension. (2008). PubMed. Retrieved January 22, 2026, from [Link]

-

Sunitinib-impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

Sunitinib Impurities. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]

-

Exploring the photodegradation of pyrroles. (2019). Kristopher McNeill. Retrieved January 22, 2026, from [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed. Retrieved January 22, 2026, from [Link]

-

One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. (2010). PubMed. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. Pyrrole scaffolds are integral to a wide array of biologically active molecules, and a deep understanding of their synthesis is crucial for the design of novel therapeutics.[1] This document will focus on the practical and mechanistic details of the most probable synthetic route, a modification of the classic Knorr pyrrole synthesis.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, in particular, serves as a versatile intermediate for the construction of more complex heterocyclic systems.[2] Its array of functional groups—an acetyl group, an ester, and two methyl groups on the pyrrole core—offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

The Knorr Pyrrole Synthesis: A Powerful Tool for Heterocycle Formation

The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester.[3][4] A key feature of this reaction is that the α-amino ketones are highly reactive and prone to self-condensation, necessitating their in situ generation.[3][5] This is commonly achieved by the reduction of an α-oximino ketone, which is itself formed from the nitrosation of a ketone.[3][5]

To achieve the specific substitution pattern of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a strategic selection of starting materials is paramount. The synthesis will involve the reaction of 3-amino-2,4-pentanedione (the α-amino ketone, generated in situ) with ethyl acetoacetate (the β-ketoester).

Mechanistic Deep Dive: The Step-by-Step Synthesis

The synthesis can be conceptually broken down into two main stages: the in situ formation of the α-amino ketone and the subsequent Knorr condensation.

Stage 1: In Situ Generation of 3-Amino-2,4-pentanedione

The first phase of the synthesis focuses on the creation of the transient α-amino ketone from a readily available starting material, acetylacetone (2,4-pentanedione).

Step 1a: Nitrosation of Acetylacetone

The reaction is initiated by the nitrosation of acetylacetone. In a solution of acetic acid, sodium nitrite is added to acetylacetone. The acetic acid protonates the nitrite ion to form nitrous acid (HONO), which then generates the nitrosonium ion (NO+), a potent electrophile. The enol form of acetylacetone then attacks the nitrosonium ion to yield 3-oximino-2,4-pentanedione.

Step 1b: Reduction of the Oxime

Zinc dust is then introduced into the acidic medium. The zinc acts as a reducing agent, converting the oxime group of 3-oximino-2,4-pentanedione into a primary amine. This reduction yields the highly reactive α-amino ketone, 3-amino-2,4-pentanedione, which is immediately consumed in the next stage of the reaction.[3]

Stage 2: The Knorr Condensation

With the α-amino ketone present in the reaction mixture, the condensation with ethyl acetoacetate proceeds to form the pyrrole ring.

Step 2a: Imine Formation

The more nucleophilic amino group of 3-amino-2,4-pentanedione attacks one of the carbonyl groups of ethyl acetoacetate (the ketone carbonyl is more electrophilic than the ester carbonyl). This is followed by dehydration to form an imine intermediate.

Step 2b: Enamine Tautomerization

The imine then tautomerizes to its more stable enamine form. This step is crucial as it positions the molecule for the subsequent cyclization.[3]

Step 2c: Intramolecular Cyclization and Dehydration

The enamine nitrogen then acts as a nucleophile, attacking the remaining carbonyl group of the original α-amino ketone moiety. This intramolecular attack forms a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic pyrrole ring.

Step 2d: Tautomerization to the Final Product

A final tautomerization yields the stable aromatic product, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

The overall synthetic workflow can be visualized as follows:

Caption: A flowchart illustrating the two main stages of the synthesis.

Below is a detailed mechanistic diagram:

Caption: The reaction mechanism of the Knorr pyrrole synthesis for the target molecule.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Knorr pyrrole synthesis.[3][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetylacetone | 100.12 | 10.0 g | 0.10 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Zinc Dust | 65.38 | 19.6 g | 0.30 |

| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol (for workup) | 46.07 | As needed | - |

| Water (for workup) | 18.02 | As needed | - |

Procedure:

-

Nitrosation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetylacetone (10.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Reduction and Condensation: To the same flask, add ethyl acetoacetate (13.0 g, 0.1 mol) and the remaining glacial acetic acid (50 mL).

-

In small portions, add zinc dust (19.6 g, 0.3 mol) to the stirred solution. The addition should be controlled to maintain the reaction temperature below 40 °C. An exothermic reaction will occur.

-

After all the zinc has been added, heat the mixture to 80-90 °C for 1 hour.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water.

-

A solid precipitate should form. Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

Dry the purified product under vacuum.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction with zinc dust is exothermic and may become vigorous. Control the rate of addition carefully.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

The modified Knorr pyrrole synthesis provides a reliable and efficient route to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. By carefully selecting the appropriate α-dicarbonyl and β-ketoester starting materials, the desired substitution pattern on the pyrrole ring can be achieved with high fidelity. This in-depth understanding of the reaction mechanism and experimental parameters is essential for researchers and scientists working to develop novel pyrrole-based compounds for a variety of applications, particularly in the field of drug discovery.

References

-

Knorr pyrrole synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). In YouTube. Retrieved January 22, 2026, from [Link]

- CN102775286A - Acetylacetone synthesis method. In Google Patents.

-

Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). In PubChem. Retrieved January 22, 2026, from [Link]

- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. In Google Patents.

-

Paal–Knorr synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Pyrrole synthesis. In Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. In ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of acetylacetone from acetone and ethyl acetate. (2025, February 17). In YouTube. Retrieved January 22, 2026, from [Link]

-

Recent advances in the synthesis of α-amino ketones. In Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947. In PubChem. Retrieved January 22, 2026, from [Link]

-

Acetylacetone. In Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. In Request PDF. Retrieved January 22, 2026, from [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. In Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Is acetylacetone a stronger acid than ethyl acetoacetate? In Quora. Retrieved January 22, 2026, from [Link]

-

Acetone and the precursor ligand acetylacetone: distinctly different electron beam induced decomposition? In PubMed. Retrieved January 22, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. In SciSpace. Retrieved January 22, 2026, from [Link]

Sources

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Introduction

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Its polysubstituted framework, featuring both electron-donating (methyl groups, NH) and electron-withdrawing (acetyl and ethyl carboxylate) groups, presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis and chemical behavior of this compound, offering insights for researchers, scientists, and professionals in drug development.[1] We will delve into the reactivity of the pyrrole core, the transformations of its functional groups, and its applications as a building block for more complex molecular architectures.

Synthesis via Knorr Pyrrole Synthesis

The most common and efficient method for preparing ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a variation of the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2][3] In this specific case, the synthesis is achieved through the reaction of an α-amino derivative of acetylacetone with ethyl acetoacetate in the presence of a reducing agent like zinc dust and an acid catalyst such as acetic acid.[2][3]

The α-aminoketones are often unstable and prone to self-condensation, so they are typically generated in situ.[3] A common approach is the reduction of an α-oximino-ketone. For instance, acetylacetone can be nitrosated and then reduced in the presence of ethyl acetoacetate to yield the target pyrrole.

Synthetic Workflow

Caption: Synthetic pathway from the title compound to valuable pharmaceutical intermediates.

Conclusion

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetically versatile molecule with a well-defined reactivity profile. While the fully substituted pyrrole core limits electrophilic substitution, the N-H proton and the acetyl and ethyl carboxylate functional groups provide numerous avenues for chemical modification. A thorough understanding of its reactivity, as outlined in this guide, allows for its strategic use in the synthesis of a wide range of complex organic molecules, including those with significant biological activity. Its accessibility through the robust Knorr pyrrole synthesis further enhances its utility as a key building block in modern organic and medicinal chemistry.

References

-

Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Retrieved January 22, 2026, from [Link]

-

Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. (n.d.). 123 Help Me. Retrieved January 22, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Advances. Retrieved January 22, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

-

Knorr pyrrole synthesis. (2010, September 15). Org Prep Daily. Retrieved January 22, 2026, from [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Pyrrole. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. (1994). Journal of the Chemical Society, Perkin Transactions 2.

-

Cas no 6314-22-3 (Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate). (n.d.). Kuujia. Retrieved January 22, 2026, from [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

-

Pyrrole reaction. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online.

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved January 22, 2026, from [Link]

-

Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). YouTube. Retrieved January 22, 2026, from [Link]

-

Electrophilic substitution of pyrrole. (2020, April 6). YouTube. Retrieved January 22, 2026, from [Link]

-

Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration. (n.d.). Homework.Study.com. Retrieved January 22, 2026, from [Link]

- Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2021).

-

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2018). MDPI.

- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl

- (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (2008).

Sources

A Strategic Guide to Unveiling the Bio-Potential of Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Foreword: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have rendered it a "privileged scaffold." Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The compound at the center of this guide, ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (henceforth referred to as EADPC), is a well-established synthetic intermediate in the construction of more complex heterocyclic systems.[4] While its primary role has been as a building block, its inherent structural features—a substituted pyrrole core with acetyl and ester functionalities—warrant a thorough investigation into its own potential biological activities. This guide provides a comprehensive, field-proven framework for systematically screening EADPC to uncover its therapeutic potential.

Part 1: Foundational Characterization and Assay Readiness

Before embarking on biological screening, a rigorous foundational assessment of the test compound is paramount. This ensures data integrity and reproducibility.

1.1. Physicochemical and Purity Analysis The first step is to confirm the identity and purity of the EADPC sample. Standard analytical techniques are employed.

-

Identity Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the molecular structure, comparing the results against established data from sources like PubChem.[5]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity. A purity level of >95% is required for most biological assays to prevent false positives arising from impurities.

-

Solubility Determination: The solubility of EADPC in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers relevant to biological assays, must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in assay wells.

1.2. Preparation of Standardized Stock Solutions For consistency across all assays, a high-concentration primary stock solution should be prepared, typically at 10-50 mM in 100% DMSO.

Protocol: Stock Solution Preparation

-

Accurately weigh the EADPC powder using an analytical balance.

-

Calculate the volume of DMSO required to achieve the target concentration (e.g., 20 mM).

-

Add the DMSO to the EADPC powder and vortex thoroughly until fully dissolved. Gentle warming in a water bath (<40°C) may be necessary.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

Part 2: The Hierarchical Screening Cascade

A tiered screening approach is the most efficient strategy. It begins with broad, high-throughput primary screens to identify potential "hits," followed by more focused secondary and mechanistic assays to validate and characterize these hits. The selection of initial screens is guided by the known activities of the broader pyrrole chemical class.[1][2][3]

Tier 1: Primary Broad-Spectrum Screening

The goal of Tier 1 is to cast a wide net and identify any significant biological activity across the most probable therapeutic areas for pyrrole derivatives.

A. Antimicrobial Activity Screening

Pyrrole-containing compounds are well-documented for their antimicrobial properties.[6][7][8] A primary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a logical starting point.

Protocol: Single-Point Antimicrobial Screen (Broth Microdilution)

-